molecular formula C9H11NO4 B14500717 Propanedioic acid, (cyanomethylene)-, diethyl ester CAS No. 64677-35-6

Propanedioic acid, (cyanomethylene)-, diethyl ester

Cat. No.: B14500717
CAS No.: 64677-35-6
M. Wt: 197.19 g/mol
InChI Key: BKZNMXDYCFWBAN-UHFFFAOYSA-N
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Description

Propanedioic acid, (cyanomethylene)-, diethyl ester, also known as diethyl cyanomalonate, is an organic compound with the molecular formula C8H11NO4. It is a derivative of malonic acid, where one of the hydrogen atoms on the methylene group is replaced by a cyano group. This compound is widely used in organic synthesis due to its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, (cyanomethylene)-, diethyl ester can be synthesized through several methods. One common method involves the reaction of diethyl malonate with sodium cyanide in the presence of a base. The reaction proceeds via nucleophilic substitution, where the cyano group replaces one of the hydrogen atoms on the methylene group of diethyl malonate.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (cyanomethylene)-, diethyl ester undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles, such as amines or alcohols.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols, typically under basic conditions.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products Formed

    Nucleophilic Substitution: Products include substituted malonates.

    Hydrolysis: Products include malonic acid derivatives.

    Reduction: Products include amine derivatives of malonic acid.

Scientific Research Applications

Propanedioic acid, (cyanomethylene)-, diethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: It is used in the synthesis of drugs, including anticonvulsants and sedatives.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propanedioic acid, (cyanomethylene)-, diethyl ester depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the cyano group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the cyano group is reduced to an amine, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Similar structure but lacks the cyano group.

    Diethyl acetamidomalonate: Contains an acetamido group instead of a cyano group.

    Diethyl ethylmethylmalonate: Contains an ethylmethyl group instead of a cyano group.

Uniqueness

Propanedioic acid, (cyanomethylene)-, diethyl ester is unique due to the presence of the cyano group, which imparts different reactivity and properties compared to other malonate derivatives

Properties

CAS No.

64677-35-6

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

diethyl 2-(cyanomethylidene)propanedioate

InChI

InChI=1S/C9H11NO4/c1-3-13-8(11)7(5-6-10)9(12)14-4-2/h5H,3-4H2,1-2H3

InChI Key

BKZNMXDYCFWBAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC#N)C(=O)OCC

Origin of Product

United States

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